molecular formula C13H15NO4S B4980992 N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide

N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B4980992
M. Wt: 281.33 g/mol
InChI Key: FGQIJZNQIUTCHV-UHFFFAOYSA-N
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Description

N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide is a heterocyclic compound that belongs to the chromene family Chromenes are known for their versatile biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of chromene derivatives with sulfonamide groups under specific conditions. One common method involves the use of sulfonyl chlorides and tert-butylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-oxo-2H-chromene-3-carboxamide
  • 6,8-Dibromo-N-tert-butyl-2-oxo-2H-chromene-3-carboxamide
  • N-tert-butyl-2-oxo-2H-chromene-4-sulfonamide

Uniqueness

N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide is unique due to its specific sulfonamide substitution at the 6-position of the chromene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique reactivity and potential therapeutic effects set it apart from other similar compounds .

Properties

IUPAC Name

N-tert-butyl-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-13(2,3)14-19(16,17)10-5-6-11-9(8-10)4-7-12(15)18-11/h4-8,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQIJZNQIUTCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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